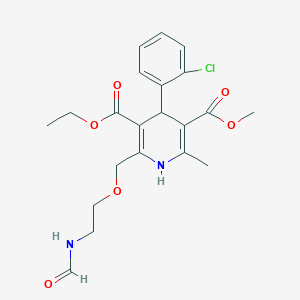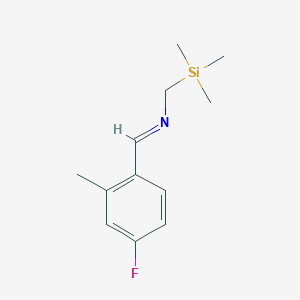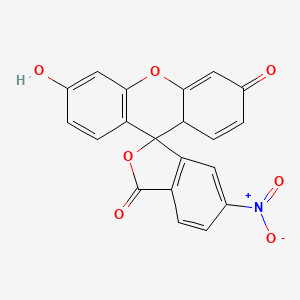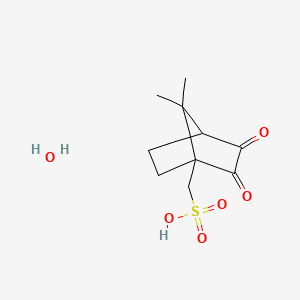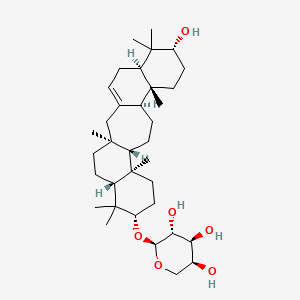
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine is a deuterated derivative of pyridine, a heterocyclic aromatic organic compound. The presence of deuterium atoms, which are isotopes of hydrogen, makes this compound particularly interesting for various scientific applications, including studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is coupled with deuterated arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction conditions often include heating the mixture to facilitate the coupling process.
Industrial Production Methods
Industrial production of deuterated compounds like 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine may involve large-scale Suzuki cross-coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity deuterated reagents and catalysts is crucial to achieve the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-2-pyridinamine: A non-deuterated analogue with similar chemical properties but different isotopic composition.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic amine with a different structural framework and biological activity.
Uniqueness
The uniqueness of 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine lies in its deuterium atoms, which provide distinct advantages in scientific research. Deuterium’s higher mass compared to hydrogen can lead to differences in reaction rates and metabolic pathways, making deuterated compounds valuable tools in various fields of study.
Propiedades
Fórmula molecular |
C11H10N2 |
|---|---|
Peso molecular |
175.24 g/mol |
Nombre IUPAC |
3,4,6-trideuterio-5-(2,3-dideuteriophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i2D,4D,6D,7D,8D |
Clave InChI |
OAPVIBHQRYFYSE-VFXJYWSDSA-N |
SMILES isomérico |
[2H]C1=CC=CC(=C1[2H])C2=C(N=C(C(=C2[2H])[2H])N)[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)



![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)
